molecular formula C23H24FN3O3S2 B11265842 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B11265842
M. Wt: 473.6 g/mol
InChI Key: YZYHYULBOHGMES-UHFFFAOYSA-N
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Description

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction proceeds through the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor, binding to the active site of the target and preventing its normal function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene carboxamide moiety, in particular, differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C23H24FN3O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C23H24FN3O3S2/c24-19-8-4-5-9-20(19)26-13-15-27(16-14-26)32(29,30)21-11-17-31-22(21)23(28)25-12-10-18-6-2-1-3-7-18/h1-9,11,17H,10,12-16H2,(H,25,28)

InChI Key

YZYHYULBOHGMES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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